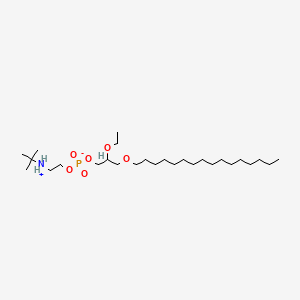

rac-1-O-Hexadecyl-2-O-ethylglycero-3-phospho-N-tert-butylethanolamine

Description

rac-1-O-Hexadecyl-2-O-ethylglycero-3-phospho-N-tert-butylethanolamine is an alkyl-lysophospholipid (ALP) analog characterized by:

- sn-1 position: Ether-linked hexadecyl (C16) chain, conferring metabolic stability due to resistance to phospholipase cleavage.

- sn-2 position: Ethyl group, a substitution critical for cytotoxic activity against neoplastic cells.

- Head group: Phospho-N-tert-butylethanolamine, which enhances steric bulk and may reduce enzymatic degradation compared to conventional ethanolamine or choline head groups.

This compound belongs to a class of synthetic phospholipids studied for their selective cytotoxicity toward tumor cells via disruption of membrane lipid metabolism .

Properties

CAS No. |

149576-19-2 |

|---|---|

Molecular Formula |

C27H58NO6P |

Molecular Weight |

523.7 g/mol |

IUPAC Name |

2-(tert-butylazaniumyl)ethyl (2-ethoxy-3-hexadecoxypropyl) phosphate |

InChI |

InChI=1S/C27H58NO6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(32-7-2)25-34-35(29,30)33-23-21-28-27(3,4)5/h26,28H,6-25H2,1-5H3,(H,29,30) |

InChI Key |

HCUVQEZTXHVJHO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[NH2+]C(C)(C)C)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Rac-1-O-Hexadecyl-2-O-ethylglycero-3-phospho-N-tert-butylethanolamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phospholipid derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Rac-1-O-Hexadecyl-2-O-ethylglycero-3-phospho-N-tert-butylethanolamine has several scientific research applications, including:

Chemistry: Used as a model compound to study phospholipid behavior and interactions.

Biology: Investigated for its role in cell membrane structure and function.

Medicine: Explored for potential therapeutic applications, such as drug delivery systems.

Industry: Utilized in the development of specialized materials and formulations.

Mechanism of Action

The mechanism of action of rac-1-O-Hexadecyl-2-O-ethylglycero-3-phospho-N-tert-butylethanolamine involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It may also interact with specific molecular targets, such as membrane proteins, influencing various cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substitution Patterns

Key structural analogs and their distinguishing features are summarized below:

Structural Insights :

Metabolic Stability and Enzymatic Interactions

Resistance to Alkyl Cleavage Enzyme

ALP analogs with ether-linked sn-1 chains (e.g., C16 or C18) resist cleavage by alkyl monooxygenase, leading to intracellular accumulation. However, the tert-butyl head group in the target compound may further reduce metabolism. For example:

- rac-1-Octadecyl-2-methoxy-glycero-3-phosphocholine shows 200-fold lower cleavage rates by rat liver microsomes compared to 1-octadecylglycerol .

- Autoradiography studies indicate that analogs with bulkier head groups (e.g., tert-butyl) accumulate at cell peripheries, suggesting altered membrane trafficking .

Inhibition of Reacylation Pathways

Cytotoxic Selectivity and Mechanisms

Tumor Cell Sensitivity

- Ethyl vs. Methoxy Substitution : Ethyl groups in sn-2 enhance cytotoxicity in leukemia cells compared to methoxy, likely due to increased membrane perturbation .

- Head Group Influence: The tert-butyl head group may reduce off-target effects on normal cells, as seen with choline-head analogs showing broader toxicity .

Mechanism of Action

- Lipid Metabolism Disruption : ALPs inhibit phosphatidylcholine synthesis, leading to lysophospholipid accumulation. The ethyl and tert-butyl groups in the target compound amplify this effect by resisting degradation and reacylation .

- Selective Accumulation : Tumor cells (e.g., HL-60 leukemia) uptake ALPs more efficiently than resistant cells (e.g., K562), correlating with cytotoxicity .

NMR and Structural Analysis

NMR studies (e.g., Figure 6 in ) reveal that substitutions in regions A (positions 39–44) and B (29–36) alter chemical shifts, indicating modified interactions with cellular components. For example:

- Ethyl in sn-2 causes distinct shifts in region A compared to methoxy or hydroxy analogs, suggesting altered membrane insertion dynamics .

Biological Activity

Rac-1-O-Hexadecyl-2-O-ethylglycero-3-phospho-N-tert-butylethanolamine, also known by its CAS number 149576-19-2, is a phospholipid derivative that has garnered interest in various biological and pharmacological applications. This compound features a unique structure that combines a long-chain fatty acid with an ethanolamine phosphate, potentially influencing its biological activity and interactions within cellular systems.

The molecular formula of this compound is with a molecular weight of approximately 523.73 g/mol. Its structural characteristics contribute to its amphiphilic nature, allowing it to interact with lipid membranes and proteins effectively.

| Property | Value |

|---|---|

| Molecular Formula | C27H58NO6P |

| Molecular Weight | 523.73 g/mol |

| CAS Number | 149576-19-2 |

| Density | N/A |

| Boiling Point | N/A |

This compound acts primarily as a substrate for various enzymes involved in lipid metabolism. Notably, it has been shown to be a good substrate for plasmanyl delta 1'-desaturase , an enzyme critical for the biosynthesis of unsaturated fatty acids from saturated precursors . This enzymatic activity suggests that the compound may play a role in modulating membrane fluidity and cellular signaling pathways.

Cytotoxicity and Cell Viability

Studies have indicated that this compound exhibits low cytotoxicity in various cell lines. For instance, when tested on human fibroblasts, the compound did not significantly reduce cell viability even at higher concentrations, suggesting its potential safety for therapeutic applications .

Anti-inflammatory Effects

Research has demonstrated that this compound may possess anti-inflammatory properties. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines in macrophage cell lines, indicating its potential use in conditions characterized by chronic inflammation .

Case Studies

- Study on Lipid Metabolism : A study conducted by Hajra et al. (1983) explored the synthesis of lysophosphatidylethanolamine derivatives and their biological activities. The findings suggested that rac-1-O-Hexadecyl derivatives could enhance lipid metabolism, providing insights into their application in metabolic disorders .

- Inflammatory Response Modulation : In a recent investigation, this compound was evaluated for its effects on inflammatory markers in vitro. Results indicated a significant reduction in TNF-alpha levels when treated with this compound, highlighting its potential as an anti-inflammatory agent .

Q & A

Q. How can lipidomic databases (e.g., LMSD) enhance the interpretation of this compound’s biological roles?

- Methodological Answer : Cross-reference the compound’s structure with LMSD entries (e.g., PE O-36:1 analogs) to predict metabolic pathways, such as phospholipid remodeling or ether lipid biosynthesis. Integrate lipidomics datasets from public repositories (e.g., LIPID MAPS) to identify co-regulated lipid species in disease models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.